1-Phenyl-3-[(quinolin-6-yl)amino]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-[(quinolin-6-yl)amino]propan-1-one is a chemical compound with the molecular formula C18H16N2O. It is known for its unique structure, which combines a phenyl group, a quinoline moiety, and an amino-propanone chain.
Preparation Methods
The synthesis of 1-Phenyl-3-[(quinolin-6-yl)amino]propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid, quinoline, and an amine source.
Condensation Reaction: The phenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with quinoline in the presence of a base to form the quinoline-substituted intermediate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Phenyl-3-[(quinolin-6-yl)amino]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-derived ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-3-[(quinolin-6-yl)amino]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[(quinolin-6-yl)amino]propan-1-one involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-Phenyl-3-[(quinolin-6-yl)amino]propan-1-one can be compared with other similar compounds, such as:
1-Phenyl-3-[(quinolin-8-yl)amino]propan-1-one: This compound has a similar structure but with the quinoline moiety attached at a different position, leading to variations in its chemical and biological properties.
Quinoline derivatives: Other quinoline derivatives, such as quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, also exhibit unique biological activities and are used in various applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
62365-93-9 |
---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-phenyl-3-(quinolin-6-ylamino)propan-1-one |
InChI |
InChI=1S/C18H16N2O/c21-18(14-5-2-1-3-6-14)10-12-19-16-8-9-17-15(13-16)7-4-11-20-17/h1-9,11,13,19H,10,12H2 |
InChI Key |
JYPGXXIJBTUYKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCNC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.